molecular formula C10H10N2O2 B14508882 1,5-Dimethyl-1,5-naphthyridine-4,8-quinone CAS No. 63086-89-5

1,5-Dimethyl-1,5-naphthyridine-4,8-quinone

Cat. No.: B14508882
CAS No.: 63086-89-5
M. Wt: 190.20 g/mol
InChI Key: VZDXINJQSNWMFY-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1,5-naphthyridine-4,8-quinone is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes two fused pyridine rings with methyl groups at positions 1 and 5, and quinone functionalities at positions 4 and 8. The naphthyridine scaffold is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1,5-naphthyridine-4,8-quinone can be synthesized through various synthetic routes. One common method involves the cyclization of substituted 3-aminopyridine compounds using the Skraup reaction. This reaction typically employs glycerol as a solvent and catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Another method involves the Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and corresponding boronic acids in the presence of catalytic palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The choice of catalysts and reaction conditions can be tailored to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1,5-naphthyridine-4,8-quinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1,5-naphthyridine-4,8-quinone involves its interaction with various molecular targets and pathways. The quinone functionalities can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the modulation of signaling pathways, leading to antiproliferative and antibacterial effects . Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity .

Comparison with Similar Compounds

1,5-Dimethyl-1,5-naphthyridine-4,8-quinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and quinone functionalities, which contribute to its diverse reactivity and wide range of applications.

Properties

CAS No.

63086-89-5

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1,5-dimethyl-1,5-naphthyridine-4,8-dione

InChI

InChI=1S/C10H10N2O2/c1-11-5-3-8(14)10-9(11)7(13)4-6-12(10)2/h3-6H,1-2H3

InChI Key

VZDXINJQSNWMFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C(=O)C=CN2C

Origin of Product

United States

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